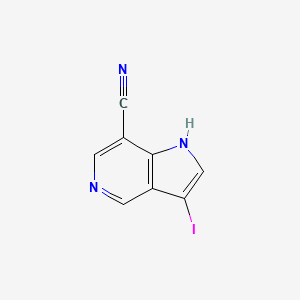

7-Cyano-3-iodo-5-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-7-4-12-8-5(1-10)2-11-3-6(7)8/h2-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKZMQPTYBYTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=CN=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Cyano 3 Iodo 5 Azaindole and Its Congeners

Strategies for 5-Azaindole (B1197152) Core Construction

The construction of the 5-azaindole scaffold, a key component of many biologically active compounds, can be achieved through various synthetic routes. These methods include classical cyclization reactions and modern transition-metal-catalyzed processes.

Cyclocondensation Approaches to Pyrrolo[3,2-b]pyridine Scaffolds

Cyclocondensation reactions are a fundamental approach to forming the pyrrolo[3,2-b]pyridine (4-azaindole) and related pyrrolopyridine scaffolds. tugraz.atvulcanchem.com These reactions typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core or vice versa.

One common strategy starts with substituted 2-aminopyrroles. For instance, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can undergo cyclocondensation with active methylene (B1212753) compounds like acetylacetone, ethyl cyanoacetate, or malononitrile. vulcanchem.com This reaction is often carried out in acetic acid with a catalytic amount of hydrochloric acid, leading to the formation of the corresponding pyrrolo[2,3-b]pyridine derivatives. ajol.info

Another approach involves the reaction of 2-amino-4-cyanopyrroles with various aldehydes and active methylene compounds in a one-pot, three-component cyclocondensation. acs.org This method is highly versatile and allows for the synthesis of a diverse range of substituted 7-azaindoles. acs.org

| Starting Materials | Reagents | Product | Reference |

| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Active methylene compounds (e.g., acetylacetone, malononitrile) | Substituted 1H-pyrrolo[2,3-b]pyridines | ajol.info |

| 2-amino-4-cyanopyrroles | Aldehydes, Active methylene compounds | Substituted 7-azaindoles | acs.org |

Transition Metal-Catalyzed Annulation Routes

Transition metal-catalyzed reactions have become powerful tools for the synthesis of azaindoles, offering high efficiency and regioselectivity. tugraz.atrsc.orgnih.govmdpi.comatlanchimpharma.com Palladium, copper, and zirconium are among the most commonly used metals in these transformations.

Palladium-catalyzed annulation is a prominent method. For example, the reaction of ortho-iodoarylamines with allyl acetate (B1210297) in the presence of a palladium catalyst can produce 2-methyl-substituted 5-, 6-, and 7-azaindoles. mdpi.com The Larock indole (B1671886) synthesis, a palladium-catalyzed annulation of internal alkynes, has also been adapted for the synthesis of 2,3-disubstituted 5-azaindoles. nih.gov

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, is another versatile tool. nih.gov This reaction, when applied to amino-halopyridines followed by cyclization, provides a route to various azaindole derivatives. For instance, the coupling of 2-amino-3-iodo-5-nitropyridine with trimethylsilylacetylene (B32187) (TMSA) followed by copper-catalyzed cyclization yields 5-nitro-7-azaindole. nih.gov

Zirconocene-mediated multicomponent reactions have also been developed for the synthesis of polysubstituted 5-azaindoles. nih.gov These one-pot processes can combine a silicon-tethered diyne and multiple nitrile components to selectively form the azaindole core. nih.gov

| Catalytic System | Reactants | Product | Reference |

| Pd(OAc)₂, LiCl, K₂CO₃ | ortho-iodoarylamines, allyl acetate | 2-methyl 5-, 6-, and 7-azaindoles | mdpi.com |

| PdCl₂(PPh₃)₂, CuI, Et₃N | amino-halopyridines, terminal alkynes | Substituted azaindoles | nih.gov |

| Cp₂Zr(II) species | Si-tethered diyne, nitriles | Polysubstituted 5-azaindoles | nih.gov |

Multicomponent Reactions for Azaindole Assembly

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This strategy has been successfully applied to the synthesis of azaindole derivatives. mdpi.comnih.govresearchgate.net

A notable example is the zirconocene-mediated one-pot synthesis of 5-azaindoles. nih.gov This reaction involves the coupling of a silicon-tethered diyne with three different nitrile components, leading to the formation of polysubstituted 5-azaindoles in good yields. nih.gov The mechanism involves the formation of several organometallic intermediates that have been isolated and characterized. nih.gov

Another MCR approach for the synthesis of 7-azaindole (B17877) derivatives involves the condensation of 2-amino-4-cyanopyrroles with various aldehydes and active methylene compounds. researchgate.net This method allows for the creation of a library of diversely substituted 7-azaindoles. researchgate.net

| Key Reactants | Catalyst/Mediator | Product Type | Reference |

| Si-tethered diyne, three nitrile components | Zirconocene | Polysubstituted 5-azaindoles | nih.gov |

| 2-amino-4-cyanopyrrole, aldehydes, active methylene compounds | Acetic acid/Ammonium acetate | Substituted 7-azaindoles | researchgate.net |

Synthesis from Substituted Pyridines and Pyrroles

The construction of the azaindole scaffold can also be achieved by starting with either substituted pyridines or pyrroles and building the second ring onto it. rsc.orgresearchgate.netacs.org

Starting from pyridine derivatives, a common approach involves the construction of the pyrrole ring. rsc.org This can be achieved through various methods, including the Leimgruber-Batcho reaction, which has been used to synthesize 4- and 6-azaindoles. researchgate.net Another strategy involves the palladium-catalyzed annulation of amino-ortho-iodopyridines with alkynes or other coupling partners. nih.gov

Alternatively, starting from a substituted pyrrole, the pyridine ring can be constructed. atlanchimpharma.com This approach is less common but offers a different strategic advantage. For example, regioselective cyclocondensation of N-protected 2-aminopyrroles with 1,3-dicarbonyl compounds can lead to the formation of the azaindole framework. atlanchimpharma.com

| Building Block | General Strategy | Example Reaction | Reference |

| Substituted Pyridine | Pyrrole ring formation | Leimgruber-Batcho reaction | researchgate.net |

| Substituted Pyrrole | Pyridine ring formation | Cyclocondensation with 1,3-dicarbonyls | atlanchimpharma.com |

Regioselective Introduction of the Iodo Substituent at C-3

The introduction of an iodine atom at the C-3 position of the azaindole core is a crucial step for further functionalization, often serving as a handle for cross-coupling reactions.

Direct Halogenation Strategies utilizing N-Iodosuccinimide (NIS)

Direct iodination using N-Iodosuccinimide (NIS) is a widely employed and effective method for the regioselective introduction of iodine at the C-3 position of the azaindole ring. vulcanchem.comnih.govresearchgate.netacs.orgresearchgate.net The electron-rich nature of the C-3 position in the pyrrole moiety of the azaindole scaffold makes it susceptible to electrophilic attack by the iodonium (B1229267) ion generated from NIS.

The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF) at room temperature or with gentle heating. nih.gov For example, the iodination of 5-bromo-7-azaindole (B68098) with NIS in acetonitrile at 50°C affords the corresponding 3-iodo derivative in good yield. nih.gov This intermediate can then be used in subsequent cross-coupling reactions to introduce a variety of substituents at the 3-position. nih.gov

The use of NIS is advantageous due to its high reactivity, mild reaction conditions, and ease of handling. sioc-journal.cn The regioselectivity of the iodination is generally high for the C-3 position, which is the most nucleophilic carbon in the azaindole system.

| Substrate | Reagent | Conditions | Product | Reference |

| 5-bromo-7-azaindole | NIS | Acetonitrile, 50°C | 5-bromo-3-iodo-7-azaindole | nih.gov |

| N-methyl-2-aryl-5-bromo-7-azaindole | NIS | Not specified | N-methyl-2-aryl-5-bromo-3-iodo-7-azaindole | atlanchimpharma.com |

Iodocyclization Protocols

The introduction of an iodine atom at the C-3 position of the azaindole core is often achieved through electrophilic cyclization of a suitably functionalized precursor. Iodocyclization presents an atom-economical and direct route to 3-iodo-azaindoles.

A prominent method involves the 5-endo-dig electrophilic cyclization of 3-alkynyl-N,N-dimethylpyridin-2-amines. sorbonne-universite.fr This transformation proceeds under mild conditions using molecular iodine (I₂) in a suitable solvent like acetonitrile. mdpi.com The reaction is initiated by the activation of the alkyne by the electrophilic iodine species, followed by the intramolecular nucleophilic attack of the pyridine nitrogen atom. This strategy has been successfully employed to create a library of 3-iodo-7-azaindoles with various substituents at the C-2 position. sorbonne-universite.fr The required 3-alkynyl-N,N-dimethylpyridin-2-amine precursors can be readily synthesized via Sonogashira coupling from 2-fluoro-3-iodopyridine. sorbonne-universite.fr

An alternative, environmentally benign approach generates iodine in situ from sodium iodide (NaI) and copper(II) sulfate (B86663) (CuSO₄), which avoids the handling of corrosive and toxic molecular iodine. sorbonne-universite.fr This method has proven effective for a range of substituted alkynylpyridines. The iodocyclization of o-(1-alkynyl)benzenesulfonamides has also been reported to proceed with high regioselectivity. mdpi.com While direct electrophilic iodination of a pre-formed azaindole ring is possible, it often requires specific directing groups and reaction conditions to achieve regioselectivity for the C-3 position. thieme-connect.comresearchgate.net For instance, reagents like N-iodosuccinimide (NIS) have been used for the direct iodination of indoles and related heterocycles. researchgate.net

Table 1: Iodocyclization of Substituted 3-Alkynyl-N,N-dimethylpyridin-2-amines

| Entry | R-Group on Alkyne | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | I₂ | CH₃CN | Room Temp | 93 sorbonne-universite.fr |

| 2 | p-Tolyl | I₂ | CH₃CN | Room Temp | 97 sorbonne-universite.fr |

| 3 | 4-Methoxyphenyl | I₂ | CH₃CN | Room Temp | 94 sorbonne-universite.fr |

| 4 | 3-Thienyl | I₂ | CH₃CN | Room Temp | 93 sorbonne-universite.fr |

| 5 | Cyclohexyl | I₂ | CH₃CN | Room Temp | 89 sorbonne-universite.fr |

Strategies for Cyano Group Incorporation at C-7 of 5-Azaindole

The installation of a cyano group at the C-7 position of the 5-azaindole nucleus can be accomplished through two primary strategies: functionalization of a pre-existing azaindole core or by constructing the heterocyclic system from a precursor that already contains the nitrile moiety.

Introducing a cyano group onto a pre-formed 5-azaindole ring typically involves the conversion of a C-7 halogen substituent. A common method is the palladium-catalyzed cyanation of a halo-azaindole. For example, 4-iodo-7-azaindole (B1323397) has been successfully converted to 4-cyano-7-azaindole (B1339843) using zinc cyanide (Zn(CN)₂) with a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). chemicalbook.com This type of reaction, a variant of the Rosenmund-von Braun reaction, is a powerful tool for late-stage functionalization.

Another approach involves the Reissert-Henze type reaction on a 7-azaindole N-oxide. nii.ac.jp Treatment of the N-oxide with a cyanide source, such as trimethylsilylcyanide, in the presence of an acylating agent like benzoyl chloride can lead to cyanation, although the regioselectivity can be an issue and may favor other positions depending on the specific azaindole isomer and reaction conditions. nii.ac.jp

Table 2: Cyanation of Pre-formed Azaindole Systems

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Iodo-7-azaindole | Zn(CN)₂, Pd₂(dba)₃, dppf | 4-Cyano-7-azaindole | 74 | chemicalbook.com |

| 7-Azaindole N-oxide | Trimethylsilylcyanide, Benzoyl Chloride | 1-Benzoyl-6-cyano-7-azaindole | - | nii.ac.jp |

Constructing the azaindole skeleton from precursors already bearing a cyano group is a highly effective and convergent strategy. This approach often provides better control over the final substitution pattern.

One such method utilizes the cyclocondensation of N-substituted 2-amino-4-cyanopyrroles with other building blocks. nih.govacs.org A one-pot, three-component reaction between a 2-amino-4-cyanopyrrole, an aldehyde, and an active methylene compound can efficiently generate highly substituted 7-azaindole frameworks. nih.govacs.orgresearchgate.net The choice of the active methylene compound dictates the final structure. This methodology is particularly useful for creating diverse libraries of compounds. acs.org

Another building block strategy involves modifying a pyridine precursor. For instance, a synthesis of 6-chloro-7-cyano-1-(4-methoxybenzyl)-5-azaindoline has been reported, which serves as a key intermediate for 7-cyano-5-azaindole derivatives. clockss.org This pathway builds the pyrrolidine (B122466) ring onto a pre-functionalized pyridine core. Furthermore, a [3+2] dipolar cycloaddition between nitriles and a 3,4-cyclopropanopiperidine, followed by oxidation, has been developed for the synthesis of C2-substituted 5-azaindoles. uwo.ca This method allows for the incorporation of the C2-substituent and the pyrrole nitrogen from the nitrile starting material.

Table 3: Synthesis of Azaindoles from Cyano-Containing Precursors

| Precursor(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|

| N-Substituted 2-amino-4-cyanopyrrole, Aldehyde, Active Methylene Compound | Three-component cyclocondensation | Highly substituted 7-azaindoles | acs.orgresearchgate.net |

| 3,4-Cyclopropanopiperidine, Nitrile | [3+2] Cycloaddition / Oxidation | C2-Substituted 5-azaindoles | uwo.ca |

| 6-Chloro-7-cyano-1-(4-methoxybenzyl)-5-azaindoline | Intermediate in multi-step synthesis | 7-Cyano-5-azaindole derivatives | clockss.org |

Convergent and Divergent Synthetic Pathways to 7-Cyano-3-iodo-5-azaindole

The synthesis of the target molecule, this compound, can be envisioned through several convergent and divergent pathways by combining the methodologies described above.

A divergent pathway could commence with a common, readily available 5-azaindole precursor.

Route A (Iodination then Cyanation): Start with a protected 5-azaindole. Perform an electrophilic iodination to install the iodine at the C-3 position. This would be followed by the introduction of a halogen (e.g., bromine or chlorine) at the C-7 position, likely through directed ortho-metalation or other C-H activation strategies. The final step would be a palladium-catalyzed cyanation to convert the C-7 halogen into the desired cyano group. This route's challenge lies in achieving high regioselectivity in each halogenation step.

A more plausible convergent pathway would involve synthesizing key intermediates separately before combining them.

Route B (Cyanation then Iodination): This approach would start with the synthesis of 7-cyano-5-azaindole. This could be achieved either by functionalizing a 7-halo-5-azaindole (as in 2.3.1) or by constructing the ring system from a cyano-containing precursor (as in 2.3.2). The latter is often more efficient. Once 7-cyano-5-azaindole is obtained, a direct and regioselective electrophilic iodination at the C-3 position would be performed. The electron-withdrawing nature of the cyano group might influence the reactivity of the pyrrole ring, potentially requiring optimization of the iodination conditions (e.g., using NIS or I₂ with an activating agent).

Route C (Cyclization of a Fully Substituted Precursor): The most convergent approach would involve the synthesis of a precursor that already contains all the necessary atoms and functionalities for the final ring system. For example, one could synthesize a substituted pyridine bearing a cyano group at the position corresponding to C-7, an amino group, and an iodo-alkynyl side chain. An intramolecular cyclization, potentially catalyzed by a transition metal, would then form the 3-iodo-pyrrolopyridine ring system in a single step, delivering the final this compound. This route, while elegant, would require a more complex synthesis of the acyclic precursor.

Chemical Reactivity and Advanced Derivatization of 7 Cyano 3 Iodo 5 Azaindole

Palladium-Catalyzed Cross-Coupling Reactions at Iodo and Cyano Positions

Palladium-catalyzed cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of 7-Cyano-3-iodo-5-azaindole, these reactions provide a powerful toolkit for introducing a wide array of substituents at the C-3 position, and potentially for transformations involving the cyano group at the C-5 position (often introduced onto a halogenated precursor). The high reactivity of the carbon-iodine bond makes the C-3 position the primary site for such transformations.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely utilized method for the arylation and heteroarylation of azaindole scaffolds. nih.govrsc.org For precursors to this compound, such as dihalogenated 5-azaindoles, selective and sequential Suzuki-Miyaura couplings can be achieved.

Research has demonstrated that the C-3 position of N-protected halo-azaindoles is generally more reactive towards Suzuki-Miyaura coupling than positions on the pyridine (B92270) ring. nih.gov For instance, in a 3-iodo-6-chloro-7-azaindole system, selective arylation at the C-3 position can be accomplished using a palladium catalyst like Pd2(dba)3 with a suitable phosphine (B1218219) ligand such as SPhos. nih.gov This selectivity allows for a one-pot, two-step diarylation, where the first coupling occurs at the more reactive C-3 iodo position under milder conditions, followed by a second coupling at the less reactive chloro position at a higher temperature. nih.gov This strategy is highly relevant for the functionalization of the 3-iodo position of this compound.

The reaction conditions are critical for achieving high yields and selectivity. A typical system involves a palladium catalyst, a phosphine ligand, a base, and a solvent mixture. The choice of ligand is crucial; bulky electron-rich phosphines like SPhos have proven effective in these couplings. nih.gov The reaction tolerates a variety of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling on a 3-Iodo-azaindole Scaffold

| Parameter | Condition |

|---|---|

| Substrate | 3-iodo-6-chloro-7-azaindole |

| Reagent | Phenyl boronic acid (1.2 equiv) |

| Catalyst | Pd2dba3 (5 mol %) |

| Ligand | SPhos (5 mol %) |

| Base | Cs2CO3 (2 equiv) |

| Solvent | Toluene/Ethanol (1:1) |

| Temperature | 60 °C |

This data is based on a similar 3-iodo-azaindole system and is illustrative of the conditions applicable to this compound. nih.gov

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is particularly useful for introducing alkynyl moieties at the C-3 position of this compound, creating versatile intermediates for further transformations, such as intramolecular cyclization. mdpi.comnih.gov

The general mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. wikipedia.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent. wikipedia.org

The resulting 3-alkynyl-azaindole derivatives can undergo subsequent intramolecular cyclization to form fused heterocyclic systems. This cyclization can be catalyzed by various metals or proceed under thermal or acidic conditions, depending on the nature of the substrate. daneshyari.comnih.gov For example, an o-alkynylaniline derivative can cyclize to form an indole (B1671886) ring. nih.gov This strategy opens pathways to complex, polycyclic aromatic systems starting from the this compound core.

Table 2: General Conditions for Sonogashira Coupling

| Parameter | Typical Condition |

|---|---|

| Substrate | Aryl Iodide (e.g., this compound) |

| Reagent | Terminal Alkyne |

| Catalyst | PdCl2(PPh3)2 or Pd(PPh3)4 |

| Co-catalyst | CuI |

| Base | Triethylamine (Et3N) or Diethylamine (Et2NH) |

| Solvent | DMF or THF |

These are generalized conditions and may require optimization for the specific substrate. mdpi.comnih.gov

While less commonly reported for this specific scaffold compared to Suzuki and Sonogashira couplings, Negishi and Heck reactions represent viable strategies for C-3 functionalization.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity. The C-3 iodo group of this compound would be an excellent electrophilic partner for a variety of organozinc nucleophiles.

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium species. nih.gov This reaction would allow for the introduction of vinyl groups at the C-3 position. A cascade C-N cross-coupling/Heck reaction approach has been developed for the synthesis of various azaindole isomers, demonstrating the utility of the Heck reaction in building the core structure and its potential for further functionalization. nih.govresearchgate.net The conditions for a Heck reaction on a halo-azaindole typically involve a palladium catalyst, a phosphine ligand, a base, and a polar aprotic solvent at elevated temperatures. atlanchimpharma.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of the 5-azaindole (B1197152) system is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly when activated by electron-withdrawing groups. The cyano group at the C-7 position further enhances this electron deficiency. While the C-3 iodo group is the primary site for cross-coupling, nucleophilic substitution can be a potential pathway for functionalizing the pyridine moiety, especially at positions activated by the ring nitrogen and the cyano group.

Direct substitution of a hydride is generally difficult, but in highly electron-deficient systems, it can be achieved. More commonly, a leaving group such as a halide on the pyridine ring would be displaced by a nucleophile. For this compound, if a suitable leaving group were present on the pyridine ring (e.g., at C-4 or C-6 in a precursor), it could be replaced by nucleophiles like amines, alkoxides, or thiolates.

Electrophilic Substitution Reactions on the Pyrrole (B145914) Moiety

The pyrrole ring of the azaindole core is electron-rich and thus reactive towards electrophilic substitution. However, the presence of the electron-withdrawing pyridine ring and the cyano group deactivates the system compared to indole itself. The C-3 position is the most common site for electrophilic attack in indoles, but in this case, it is already occupied by an iodine atom. Therefore, other positions on the pyrrole ring, such as C-2, would be the next likely sites for substitution, provided the nitrogen is appropriately protected.

N-Functionalization and Protecting Group Strategies (e.g., Tosyl, Boc)

The nitrogen atom of the pyrrole ring in the azaindole scaffold often requires protection to prevent side reactions and to modulate the reactivity of the ring system during subsequent synthetic steps. nih.gov The choice of protecting group is crucial and can influence the outcome of reactions, particularly metal-catalyzed couplings.

Commonly used protecting groups for the azaindole nitrogen include:

Tosyl (Ts): The tosyl group is a robust, electron-withdrawing protecting group. It is installed by reacting the N-H with tosyl chloride in the presence of a base. N-tosylation can increase the stability of the azaindole ring but may require harsh conditions for removal. Research has shown that tosylation of the indole -NH can sometimes lead to a loss of biological activity in certain contexts. nih.gov

tert-Butoxycarbonyl (Boc): The Boc group is another common protecting group that is favored for its ease of introduction (using Boc anhydride) and removal under acidic conditions. N-Boc protection has been used in the synthesis of 6-azaindoles to avoid the formation of byproducts during Suzuki coupling reactions. nih.gov

The presence of a protecting group on the nitrogen can significantly alter the electronic properties of the azaindole system, thereby influencing the regioselectivity and efficiency of subsequent functionalization reactions. For instance, N-protection is often a prerequisite for achieving selective metalation and subsequent cross-coupling reactions. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-iodo-6-chloro-7-azaindole |

| Phenyl boronic acid |

| Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) |

| Cesium Carbonate (Cs2CO3) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2) |

| Copper(I) iodide (CuI) |

| Triethylamine (Et3N) |

| Diethylamine (Et2NH) |

| N-tosyl-7-azaindole |

| N-Boc-7-azaindole |

| Tosyl chloride |

Exploration of Chalcogenation at Azaindole C-3

The introduction of chalcogen atoms (sulfur, selenium) at the C-3 position of the azaindole core is a significant transformation for modifying the electronic and steric properties of the molecule, often leading to derivatives with notable biological activity. While direct C-H chalcogenation has been reported for unsubstituted 7-azaindoles, the presence of an iodine atom at the C-3 position in this compound dictates a different synthetic approach, primarily through transition-metal-catalyzed cross-coupling reactions.

The carbon-iodine bond at the C-3 position is susceptible to cleavage and substitution, making it an excellent site for coupling with sulfur and selenium nucleophiles. Methodologies developed for aryl halides can be adapted for this purpose, typically employing palladium or copper catalysts to facilitate the formation of carbon-chalcogen bonds. These reactions would involve coupling this compound with various thiols (R-SH), diselenides (R-Se-Se-R), potassium thiocyanate (B1210189) (KSCN), or potassium selenocyanate (B1200272) (KSeCN) to yield the corresponding C-3 sulfenylated, selenylated, thiocyanated, or selenocyanated derivatives. nih.gov

An iodine-catalyzed method has been developed for the regioselective C-3 chalcogenation of NH-free 7-azaindoles, demonstrating high efficiency and versatility in synthesizing a diverse range of chalcogenated azaindoles. nih.govnih.gov This approach uses reagents like thiophenols, diselenides, and potassium thiocyanates/selenocyanates. nih.gov Although this method applies to C-H functionalization, the underlying reactivity highlights the favorability of introducing chalcogens at the C-3 position. For a C-3 iodo-substituted compound, this transformation would proceed via a substitution pathway rather than direct C-H activation.

Table 1: Hypothetical C-3 Chalcogenation Products of this compound This table illustrates potential products based on established chalcogenation reactions on the azaindole scaffold.

| Chalcogen Source | Reagent Example | Potential Product | Product Class |

| Thiol | Thiophenol | 7-Cyano-3-(phenylthio)-5-azaindole | C-3 Sulfenylated |

| Diselenide | Diphenyl diselenide | 7-Cyano-3-(phenylselanyl)-5-azaindole | C-3 Selenylated |

| Thiocyanate | Potassium thiocyanate | 7-Cyano-5-azaindol-3-yl thiocyanate | C-3 Thiocyanated |

| Selenocyanate | Potassium selenocyanate | 7-Cyano-5-azaindol-3-yl selenocyanate | C-3 Selenocyanated |

Synthesis of Fused Heterocyclic Systems from this compound Derivatives

The derivatives of this compound, particularly the C-3 chalcogenated compounds, are valuable intermediates for the synthesis of novel fused heterocyclic systems. These extended, polycyclic structures are of significant interest in medicinal chemistry due to their rigid conformations and potential for enhanced interaction with biological targets.

A key strategy involves the intramolecular cyclization of C-3 sulfenylated 7-azaindoles to create benzothiophene-fused frameworks. acs.org This synthetic route typically involves two sequential steps following the initial chalcogenation. First, the nitrogen of the azaindole ring (N-1) is functionalized, for instance, through N-arylation or N-methylation. acs.org Second, a palladium-catalyzed intramolecular C-H activation reaction is initiated, which results in a site-selective cyclization involving the C-2 position of the azaindole core and a position on the aryl ring of the C-3 substituent. acs.org This process forges a new ring, leading to the formation of rigid, planar N-substituted 10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine cores. acs.org

The versatility of this method allows for the generation of a library of diverse fused systems by varying the substituent on the azaindole nitrogen. nih.govacs.org The sulfenylated derivatives can be effectively diversified to generate a new array of benzothiophene-fused 7-azaindole (B17877) cores that hold pharmaceutical interest. nih.gov

Table 2: Examples of Fused Heterocyclic Systems via Intramolecular Cyclization Based on the palladium-catalyzed cyclization of N-substituted C-3 sulfenylated 7-azaindoles as described in the literature. acs.org

| N-1 Substituent | C-3 Substituent | Fused Product Structure | Yield (%) |

| Methyl | 2-Bromophenylthio | 10-Methyl-10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine | 85 |

| Phenyl | 2-Bromophenylthio | 10-Phenyl-10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine | 91 |

| 4-Methoxyphenyl | 2-Bromophenylthio | 10-(4-Methoxyphenyl)-10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine | 88 |

| 4-Fluorophenyl | 2-Bromophenylthio | 10-(4-Fluorophenyl)-10H-benzo[4′,5′]thieno[2′,3′:4,5]pyrrolo[2,3-b]pyridine | 82 |

Beyond this specific route, the 3-iodo group on the parent compound can be directly utilized in other cyclization strategies. For example, Sonogashira cross-coupling with terminal alkynes can install an alkynyl group at C-3. nih.gov Subsequent intramolecular cyclization, often catalyzed by copper or other transition metals, can then be used to construct different types of fused ring systems appended to the azaindole core. nih.gov This highlights the role of this compound as a pivotal building block for accessing complex, polycyclic heteroaromatic compounds.

Mechanistic Investigations in 7 Cyano 3 Iodo 5 Azaindole Chemistry

Reaction Pathway Elucidation for Key Synthetic Transformations

The synthesis of 7-Cyano-3-iodo-5-azaindole typically involves a multi-step sequence, commencing with the construction of a substituted 5-azaindole (B1197152) core, followed by the strategic introduction of the cyano and iodo functionalities. While a definitive, step-by-step mechanistic study for the entire synthesis of this specific molecule is not extensively documented in a single source, the reaction pathway can be elucidated by examining analogous and related transformations reported in the literature.

A plausible synthetic pathway commences with the construction of a 7-azaindole (B17877) scaffold. One common approach involves the condensation of appropriately substituted aminopyrroles with dicarbonyl compounds or their equivalents. For instance, a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles with aldehydes and active methylene (B1212753) compounds provides a versatile route to the 7-azaindole framework. nih.gov The proposed mechanism for such reactions often initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrrole. Subsequent intramolecular cyclization and aromatization lead to the formation of the bicyclic azaindole system.

The introduction of the cyano group at the C7 position can be achieved through various methods, including the Sandmeyer reaction on a corresponding amino-substituted precursor or through metal-catalyzed cyanation reactions. Palladium-catalyzed cyanation of (hetero)aryl halides has emerged as a general and efficient method. nih.gov The catalytic cycle for such a transformation typically involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a cyanide source (e.g., Zn(CN)2 or K4[Fe(CN)6]), and concluding with reductive elimination to yield the desired nitrile and regenerate the Pd(0) catalyst. nih.gov

The final key transformation is the regioselective iodination at the C3 position. The pyrrole (B145914) ring of the azaindole system is electron-rich and susceptible to electrophilic substitution. The C3 position is generally the most nucleophilic and thus the preferred site for such reactions. The direct iodination of 7-azaindole and its derivatives can be accomplished using various iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). researchgate.net Mechanistic studies on the direct iodination of 1-arylated 7-azaindoles suggest that the reaction proceeds via an aromatic electrophilic substitution (SEAr) mechanism. nih.gov The regioselectivity is influenced by the electronic properties of the azaindole ring, with theoretical calculations of HOMO orbital coefficients and atomic charges helping to predict the site of iodination. nih.gov

A proposed reaction pathway for the synthesis of this compound is summarized in the table below, based on established synthetic methodologies for related azaindole derivatives.

| Step | Transformation | Key Reagents and Conditions | Plausible Mechanism |

|---|---|---|---|

| 1 | Formation of the 5-azaindole core | Condensation of a substituted aminopyridine with an alkyne (e.g., Sonogashira coupling followed by cyclization) | Palladium-catalyzed cross-coupling followed by intramolecular cyclization. |

| 2 | Introduction of the cyano group at C7 | Palladium-catalyzed cyanation of a C7-halo-5-azaindole precursor using a cyanide source like Zn(CN)2 or K4[Fe(CN)6]. nih.gov | Oxidative addition, transmetalation, and reductive elimination. nih.gov |

| 3 | Regioselective iodination at C3 | Electrophilic iodination of the 7-cyano-5-azaindole intermediate using N-iodosuccinimide (NIS). | Aromatic electrophilic substitution (SEAr) at the electron-rich C3 position. nih.gov |

Transition State Analysis in Metal-Catalyzed Processes

Metal-catalyzed reactions are integral to the synthesis of this compound, particularly for the formation of the azaindole core and the introduction of the cyano group. Understanding the transition states in these catalytic cycles is essential for optimizing reaction conditions and controlling selectivity.

Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes. nih.gov These studies reveal that the reaction proceeds through a series of key steps: C-H activation, alkyne insertion, and reductive elimination. The presence of a silver additive, often used in these reactions, has been shown to play a crucial role in promoting the catalytic cycle by oxidizing Rh(III) intermediates to more reactive cationic species. nih.gov The transition state for the C-H activation step is often the rate-determining step, and its energy barrier can be significantly influenced by the nature of the catalyst, ligands, and additives.

| Metal-Catalyzed Process | Key Mechanistic Step | Factors Influencing Transition State | Expected Outcome of Favorable Transition State |

|---|---|---|---|

| Palladium-catalyzed Sonogashira Coupling | Oxidative Addition | Nature of the palladium catalyst and ligands. | Facilitated formation of the Pd(II) intermediate. |

| Palladium-catalyzed Cyanation | Reductive Elimination | Ligand environment around the palladium center and the nature of the cyanide source. nih.gov | Efficient formation of the C-CN bond and regeneration of the active catalyst. nih.gov |

| Rhodium-catalyzed C-H activation/annulation | C-H Activation | Presence of oxidizing additives (e.g., Ag+), nature of the directing group. nih.gov | Lowering of the activation barrier for C-H bond cleavage. nih.gov |

Role of Catalysts and Reagents in Regioselectivity and Yield Optimization

The successful synthesis of this compound is highly dependent on the careful selection of catalysts and reagents to control regioselectivity and maximize reaction yields.

In the formation of the 5-azaindole ring via palladium-catalyzed heteroannulation of 4-acetamido-3-iodopyridines and alkynes, the choice of the palladium catalyst and ligands is crucial for both yield and regioselectivity, especially when using unsymmetrical alkynes.

For the introduction of the cyano group, the development of palladium catalysts with specific ligands has been instrumental in overcoming the challenges associated with catalyst poisoning by cyanide. The use of non-toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) in combination with suitable palladium catalysts has been shown to be effective for the cyanation of (hetero)aryl chlorides and bromides. nih.gov The optimization of reaction parameters such as solvent, temperature, and base is also critical for achieving high yields.

The regioselective iodination at the C3 position is a prime example of reagent-controlled selectivity. The use of electrophilic iodinating agents like N-iodosuccinimide (NIS) in an appropriate solvent directs the iodine atom to the most electron-rich position of the pyrrole ring. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to prevent side reactions, such as over-iodination or decomposition of the starting material. An iodine-catalyzed method for the regioselective C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation of NH-free 7-azaindoles further highlights the utility of iodine-based reagents in functionalizing the C3 position. acs.org

The following table summarizes the role of key catalysts and reagents in the synthesis of this compound.

| Transformation | Catalyst/Reagent | Role in Regioselectivity | Role in Yield Optimization |

|---|---|---|---|

| Azaindole core synthesis | Palladium catalyst and ligands | Controls the regioselectivity of alkyne insertion in heteroannulation reactions. | Ensures high turnover number and catalytic efficiency. |

| Cyanation | Palladium catalyst with specific ligands | - | Prevents catalyst deactivation by cyanide and promotes efficient C-CN bond formation. nih.gov |

| Cyanation | Cyanide source (e.g., K4[Fe(CN)6]) | - | Provides a non-toxic and effective source of cyanide. nih.gov |

| Iodination | N-Iodosuccinimide (NIS) | Directs iodination to the electron-rich C3 position of the azaindole ring through an electrophilic substitution mechanism. nih.gov | Provides a mild and efficient source of electrophilic iodine, minimizing side reactions. |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are essential for the unambiguous assignment of the molecular structure of 7-Cyano-3-iodo-5-azaindole. This information would confirm the connectivity of atoms within the molecule and provide insights into its electronic environment.

Mass Spectrometry Techniques for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be required to determine the exact mass of the molecular ion of this compound, which would, in turn, confirm its elemental composition and molecular formula (C₈H₄IN₃). Analysis of the fragmentation pattern would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. These would include the C≡N stretching vibration of the cyano group, N-H stretching of the indole (B1671886) ring, and various C-H and C-C stretching and bending vibrations within the aromatic system.

X-ray Crystallography in Solid-State Structure Determination

Single-crystal X-ray crystallography would provide definitive proof of the molecular structure of this compound in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, as well as information about the packing of the molecules in the crystal lattice.

Computational Chemistry and Molecular Modeling Studies of 7 Cyano 3 Iodo 5 Azaindole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics such as frontier molecular orbital (FMO) energies (HOMO and LUMO). mdpi.comdergipark.org.tr These calculations are fundamental for predicting the reactivity of a molecule like 7-Cyano-3-iodo-5-azaindole.

For substituted azaindoles, DFT calculations help elucidate the influence of various functional groups on the electronic properties of the core scaffold. ias.ac.in The introduction of an electron-withdrawing cyano group at the C7 position and an iodine atom at the C3 position is expected to significantly alter the electron distribution across the bicyclic ring system. DFT studies predict that such substitutions would lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy suggests reduced susceptibility to electrophilic attack, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. Reactivity indices, such as electrophilicity and nucleophilicity, can be derived from these orbital energies to provide a quantitative measure of the molecule's reaction tendencies. mdpi.comias.ac.in For this compound, the electron-withdrawing nature of both the cyano and iodo substituents would likely increase its electrophilicity compared to the unsubstituted 7-azaindole (B17877) core.

| Calculated Property | Predicted Influence on this compound | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Lowered due to electron-withdrawing groups (CN, I) | Decreased nucleophilicity; less reactive towards electrophiles |

| LUMO Energy | Lowered due to electron-withdrawing groups (CN, I) | Increased electrophilicity; more reactive towards nucleophiles |

| HOMO-LUMO Gap (ΔE) | Likely reduced compared to unsubstituted 7-azaindole | Higher chemical reactivity and lower kinetic stability |

| Electron Density Distribution | Polarization of the azaindole core, with reduced electron density on the ring system | Influences regioselectivity of reactions and intermolecular interactions |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and stability of a molecule in various environments, such as in aqueous solution or when bound to a protein. nih.gov

When studying ligand-receptor complexes, MD simulations are essential for evaluating the stability of the binding pose predicted by molecular docking. nih.gov For instance, a simulation of this compound bound to a kinase active site would monitor the persistence of key interactions, such as hydrogen bonds between the azaindole nitrogen atoms and the kinase hinge region, over the simulation trajectory. nih.gov The root-mean-square deviation (RMSD) of the ligand's atoms is often calculated to quantify its stability within the binding pocket. A low and stable RMSD value over several nanoseconds suggests a stable binding mode. These simulations can also highlight the role of water molecules in mediating ligand-protein interactions. nih.gov

| Simulation Parameter | Information Gained for Azaindole Scaffolds | Significance |

|---|---|---|

| Ligand RMSD | Quantifies the stability of the ligand's binding pose over time | Low, stable RMSD indicates a favorable and persistent binding mode. nih.gov |

| Protein RMSF | Root-Mean-Square Fluctuation of protein residues highlights flexible regions | Identifies which parts of the receptor are affected by ligand binding |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between ligand and receptor | Confirms the stability of crucial interactions predicted by docking. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the exposure of the ligand to the solvent | Helps understand the role of hydrophobicity in binding affinity |

Docking Studies for Ligand-Receptor Interaction Prediction of Azaindole Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijper.orgnih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule like this compound to a specific biological target. The 7-azaindole scaffold is a well-established "hinge-binder," known for its ability to form two canonical hydrogen bonds with the backbone of the hinge region in many protein kinases. jst.go.jpnih.gov

In a typical docking study involving a 7-azaindole derivative, the N1-H atom acts as a hydrogen bond donor, while the N7 atom acts as a hydrogen bond acceptor. nih.gov This interaction pattern is critical for potent kinase inhibition. For this compound, docking simulations would place the azaindole core within the ATP-binding site to form these key hinge interactions. The substituent at the C3 position, in this case, iodine, typically points towards the solvent-exposed region or a hydrophobic sub-pocket. jst.go.jp The C7-cyano group would be positioned near the entrance of the binding site.

Docking scores, which are calculated by scoring functions, provide an estimate of the binding affinity (e.g., in kcal/mol). nih.govmdpi.com These scores, along with a detailed analysis of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds), help prioritize compounds for synthesis and biological testing. The iodine atom at the C3 position could potentially form favorable halogen bonds with electron-rich residues (e.g., backbone carbonyls) in the active site, further enhancing binding affinity.

| Interaction Type | Typical Interacting Partner on Receptor | Relevance for 7-Azaindole Scaffolds |

|---|---|---|

| Hydrogen Bond (Donor) | Backbone carbonyl of hinge residue | Crucial interaction formed by the N1-H of the azaindole. nih.gov |

| Hydrogen Bond (Acceptor) | Backbone NH of hinge residue | Crucial interaction formed by the N7 of the azaindole. nih.gov |

| Hydrophobic Interactions | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) | Contribute to binding affinity and selectivity |

| Halogen Bond | Electron-rich atoms (e.g., Oxygen, Nitrogen) | The C3-Iodo group can act as a halogen bond donor, potentially increasing affinity |

| Pi-Pi Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) | Can occur between the azaindole ring and receptor side chains. nih.gov |

In Silico Design and Optimization of Azaindole Derivatives

In silico design and optimization encompass a range of computational strategies used to rationally design new molecules with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles. acs.orgacs.org For azaindole derivatives, these methods leverage the structural information gained from docking and MD simulations, as well as predictive models for structure-activity relationships (SAR). nih.gov

The design of novel derivatives of this compound would begin with an analysis of its predicted binding mode in a target receptor. Computational tools can then be used to explore modifications. For example, if docking studies reveal an unoccupied hydrophobic pocket near the C3-iodo position, new derivatives could be designed by replacing the iodine with larger, lipophilic groups to fill this pocket and increase binding affinity. This process is known as structure-based drug design. acs.org

Another powerful technique is free energy perturbation (FEP), which uses molecular dynamics simulations to calculate the relative binding affinity between two similar ligands. FEP can be used to computationally predict whether a proposed chemical modification will be beneficial, helping to guide synthetic efforts toward the most promising compounds. nih.gov By iteratively using these computational design cycles, researchers can optimize a lead compound like this compound to develop candidates with superior therapeutic potential. acs.org

Applications of 7 Cyano 3 Iodo 5 Azaindole As a Chemical Scaffold in Research and Design

Role in Kinase Inhibitor Design

The 7-azaindole (B17877) core is a well-established "hinge-binding" motif for protein kinase inhibitors. jst.go.jpresearchgate.netchemicalbook.comnih.gov The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. chemicalbook.compharmablock.com This makes the 7-azaindole scaffold a foundational element in the design of ATP-competitive kinase inhibitors.

The specific structure of 7-Cyano-3-iodo-5-azaindole is particularly advantageous for developing potent and selective inhibitors. The iodo group at the C-3 position is an exceptionally useful synthetic handle. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. researchgate.netnih.gov This allows for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups. These substituents can be strategically chosen to extend into the hydrophobic pocket of the kinase ATP-binding site, thereby increasing potency and modulating selectivity against different kinases.

The cyano group at the C-7 position also plays a crucial role. It can serve as a hydrogen bond acceptor or be chemically transformed into other functional groups. Its electron-withdrawing nature influences the electronic properties of the azaindole ring system, which can fine-tune the binding affinity and pharmacokinetic properties of the resulting inhibitor. This dual-functionalization strategy, utilizing both the C-3 and C-7 positions, allows for extensive exploration of the structure-activity relationship (SAR) to optimize kinase inhibitors.

Table 1: Kinases Targeted by 7-Azaindole-Based Inhibitors

| Kinase Target | Kinase Family | Significance |

|---|---|---|

| B-RAF | Serine/Threonine Kinase | A key component of the MAPK/ERK signaling pathway, frequently mutated in melanoma. jst.go.jpnih.govnih.gov |

| PI3K | Lipid Kinase | Involved in the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. nih.gov |

| FGFR1 | Tyrosine Kinase | Plays a role in cell proliferation, differentiation, and migration; implicated in cancer. pharmablock.com |

Utility in Modulating Biological Targets (excluding specific clinical outcomes)

Beyond its prominent role in kinase inhibition, the 7-azaindole scaffold, and by extension derivatives of this compound, has been employed to modulate a variety of other biological targets. The versatility of the core structure allows it to serve as a template for designing ligands for enzymes and receptors involved in diverse cellular processes. benthamdirect.comnih.govresearchgate.net

Research has shown that derivatives of the 7-azaindole framework exhibit a range of biological activities, including:

Antiviral Activity : A library of compounds built from a 7-azaindole core yielded hits with submicromolar potency against HIV-1, identifying the scaffold as a promising starting point for non-nucleoside reverse transcriptase inhibitors.

Antiparasitic Activity : In the search for treatments for neglected tropical diseases, 3,5-disubstituted-7-azaindoles, synthesized from a 3-iodo-azaindole precursor, were identified as growth inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.

Antiproliferative Activity : Meriolins, which are synthetic hybrids containing a 7-azaindole core, have demonstrated strong cytotoxic potential in leukemia and lymphoma cell lines by inducing apoptosis through the intrinsic mitochondrial death pathway. researchgate.net

Influenza Polymerase Inhibition : The 7-azaindole derivative JNJ-63623872 has been reported as a potent inhibitor of the influenza polymerase B2 subunit, showing activity against multiple influenza strains. nih.gov

The ability to easily modify the this compound scaffold at its C-3 and C-7 positions allows chemists to systematically alter the molecule's size, shape, and electronic properties to achieve desired interactions with the binding sites of these diverse biological targets.

Contribution to Diversity-Oriented Synthesis (DOS) of Complex Heterocycles

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.uk This approach is distinct from target-oriented synthesis, as it aims to create molecular complexity and variety without a specific biological target in mind, facilitating the discovery of new bioactive compounds. rsc.orgnih.govrsc.org

This compound is an ideal starting scaffold for DOS campaigns due to its two orthogonal reactive sites: the C-3 iodo group and the C-7 cyano group.

Reactivity at the C-3 Position : The carbon-iodine bond is highly susceptible to a vast array of metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a first point of diversity by coupling the scaffold with various boronic acids (Suzuki reaction), alkynes (Sonogashira reaction), or alkenes (Heck reaction).

Reactivity at the C-7 Position : The cyano group offers a second, independent site for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. Each of these new functional groups can then be used in subsequent reactions to build further molecular complexity.

By systematically applying different reaction sequences to these two functional handles, a single starting material, this compound, can be rapidly elaborated into a large library of complex and diverse heterocyclic compounds. This reagent-based diversification strategy is highly efficient for generating novel chemical entities for high-throughput screening and drug discovery programs. nih.gov

Development of Novel Chemical Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. mskcc.orgnih.gov The development of high-quality chemical probes requires a scaffold that can be readily modified to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling, without losing affinity for the target. nih.gov

The this compound scaffold is well-suited for the creation of chemical probes. Once a potent and selective ligand for a target of interest has been developed from this scaffold, the C-3 iodo position serves as an ideal attachment point for a linker connected to a functional tag. For example, a Sonogashira coupling could be used to attach an alkyne-containing linker, which can then be "clicked" to an azide-functionalized fluorescent dye or biotin molecule using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This modular approach allows for the synthesis of a suite of chemical tools from a common advanced intermediate. For instance, a known kinase inhibitor based on the 7-azaindole core could be converted into:

An affinity-based probe by attaching a biotin tag to enable pull-down experiments for target identification and validation.

A fluorescent probe by attaching a fluorophore to visualize the subcellular localization of the target protein via microscopy.

A photo-affinity probe by incorporating a photo-reactive group to covalently label the target protein upon UV irradiation, facilitating the study of binding interactions.

The synthetic tractability of the this compound scaffold makes it a valuable platform for generating these sophisticated molecular tools essential for advancing chemical biology and drug discovery. rsc.org

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Chemistry Approaches in Azaindole Synthesis

The development of environmentally benign synthetic methods is a key focus in modern organic chemistry. For azaindole synthesis in general, this includes the use of greener solvents, catalyst systems with lower environmental impact, and processes that minimize waste generation. Researchers are exploring one-pot syntheses and tandem reactions to improve efficiency and reduce the number of isolation and purification steps. organic-chemistry.org While no specific green chemistry approaches for 7-Cyano-3-iodo-5-azaindole have been reported, future efforts would likely focus on these principles.

Exploration of Novel Bioisosteric Replacements

Bioisosteric replacement is a common strategy in drug discovery to improve the pharmacological properties of a lead compound. In the context of azaindoles, the cyano and iodo groups could potentially be replaced by other functional groups with similar steric and electronic properties to modulate activity, selectivity, and pharmacokinetic profiles. For instance, the cyano group could be replaced with other electron-withdrawing groups, and the iodine atom could be substituted with other halogens or functional groups capable of forming halogen bonds.

Integration with High-Throughput Experimentation (HTE) and Automation

High-throughput experimentation and automated synthesis platforms are increasingly being used to accelerate the discovery and optimization of novel compounds. These technologies would allow for the rapid synthesis of a library of analogs based on the this compound scaffold, enabling a more efficient exploration of the structure-activity relationships. This approach has been successfully applied to other classes of azaindole derivatives. nih.gov

Advanced Functional Materials Derived from Azaindole Scaffolds

The unique photophysical and electronic properties of the azaindole core make it an attractive building block for the development of advanced functional materials. These can include organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. The specific substitution pattern of this compound, once synthesized, could impart interesting material properties that warrant investigation.

Q & A

Q. What ethical and methodological safeguards are critical when publishing conflicting data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.